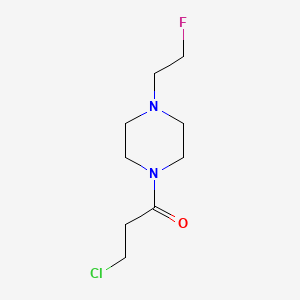

1-(4-(2-Fluorethyl)piperazin-1-yl)-3-chlorpropan-1-on

Übersicht

Beschreibung

Synthesis Analysis

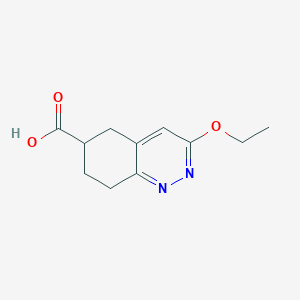

The synthesis of similar compounds involves a multi-step procedure . For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis

The structures of similar compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Wissenschaftliche Forschungsanwendungen

Antifungal Anwendungen

Diese Verbindung wurde als potenzieller Antifungalmittel synthetisiert. Die intramolekulare Cyclisierung verwandter Verbindungen, vermittelt durch Polyphosphorsäure, deutet auf einen Weg zur Herstellung von Antifungalmitteln hin . Die strukturelle Ähnlichkeit mit diesen Verbindungen deutet darauf hin, dass "1-(4-(2-Fluorethyl)piperazin-1-yl)-3-chlorpropan-1-on" auf seine Wirksamkeit gegen Pilzinfektionen untersucht werden könnte.

Antibakterielle Aktivität

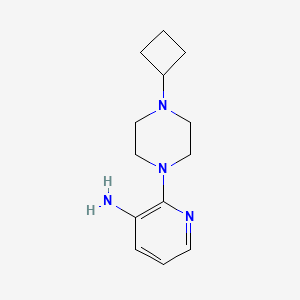

Derivate von Piperazin-1-yl haben antibakterielle Aktivität gezeigt . Angesichts der strukturellen Merkmale von "this compound" kann es als Gerüst für die Entwicklung neuer antibakterieller Verbindungen dienen, die möglicherweise gegen Stämme wie Bacillus subtilis und Staphylococcus aureus wirksam sind.

Entwicklung von Antipsychotika

Piperazinderivate sind dafür bekannt, als Dopamin- und Serotonin-Antagonisten zu wirken und werden in Antipsychotika eingesetzt . Die fragliche Verbindung könnte auf ihr Potenzial zur Behandlung psychiatrischer Störungen untersucht werden, indem die Neurotransmittersysteme moduliert werden.

Antitumoreigenschaften

Cinnolin-Derivate, die strukturell mit dieser Verbindung verwandt sind, wurden mit Antitumoreigenschaften identifiziert . Die Forschung an "this compound" könnte zur Entwicklung neuer Antitumormittel führen.

Pharmakologisches Wirkstoffdesign

Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für das pharmakologische Wirkstoffdesign. Ihr Potenzial für Modifikationen und die Einarbeitung in größere, biologisch aktive Moleküle könnte bei der Entwicklung neuer Therapeutika von Bedeutung sein.

Pharmazeutische Entwicklung

In der pharmazeutischen Entwicklung kann die Vielseitigkeit der Verbindung genutzt werden, um neuartige pharmazeutische Wirkstoffe zu entwickeln. Ihre Fähigkeit, Teil von Hybridverbindungen zu sein, wie z. B. solchen, die Isothiazol- und Piperazin-Einheiten kombinieren, eröffnet Möglichkeiten zur Herstellung von Medikamenten mit mehreren therapeutischen Wirkungen .

Wirkmechanismus

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, have a wide range of biological activities and can act as dopamine and serotonin antagonists .

Mode of Action

Based on the known activities of similar piperazine derivatives, it can be inferred that this compound may interact with its targets (potentially dopamine and serotonin receptors) to exert its effects .

Biochemical Pathways

Given the potential interaction with dopamine and serotonin receptors, it’s plausible that this compound could influence pathways related to neurotransmission .

Pharmacokinetics

The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

Based on the potential interaction with dopamine and serotonin receptors, it can be inferred that this compound may influence neurotransmission, potentially leading to changes in mood, cognition, or behavior .

Action Environment

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For example, it may bind to specific active sites on enzymes, altering their conformation and activity. Additionally, 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can interact with proteins involved in cell signaling pathways, influencing downstream effects on cellular processes .

Cellular Effects

The effects of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to changes in gene expression patterns. Additionally, 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery. These molecular interactions highlight the complex mechanism of action of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the overall metabolic profile of the cell. Understanding these metabolic interactions is crucial for elucidating the biochemical role of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one .

Transport and Distribution

The transport and distribution of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, binding proteins may facilitate its distribution within the cell, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the cellular dynamics of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one .

Subcellular Localization

The subcellular localization of 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one plays a crucial role in its activity and function. This compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one to these subcellular locations, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action .

Eigenschaften

IUPAC Name |

3-chloro-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClFN2O/c10-2-1-9(14)13-7-5-12(4-3-11)6-8-13/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFXBIOKWGRRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

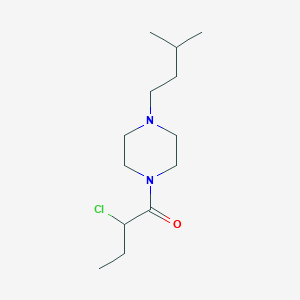

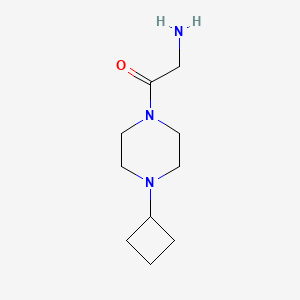

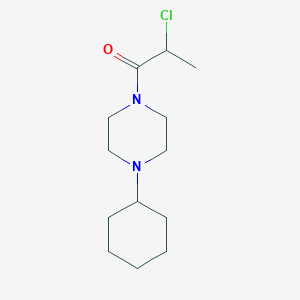

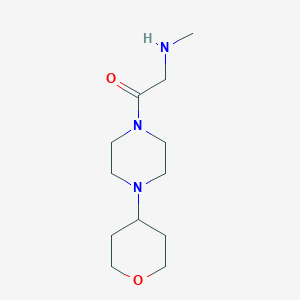

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478719.png)

![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478720.png)

![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B1478723.png)

![2-(Methylamino)-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1478725.png)

![3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478728.png)